Neticonazole hydrochloride Neticonazole hydrochloride Neticonazole hydrochloride is a hydrochloride resulting from the formal reaction of equimolar amounts of neticonazole and hydrogen chloride. An inhibitor of P450-dependent C-14alpha-demethylation of lanosterol (preventing conversion to ergosterol and inhibiting cell wall synthesis in fungi), it is used in Japan as an antifungal drug for the treatment of superficial skin infections. It has a role as an antifungal drug and an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor. It is a hydrochloride, an imidazole antifungal drug and a conazole antifungal drug. It contains a neticonazole(1+).
Brand Name: Vulcanchem
CAS No.: 130773-02-3
VCID: VC21363707
InChI: InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+;
SMILES: CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl
Molecular Formula: C17H23ClN2OS
Molecular Weight: 338.9 g/mol

Neticonazole hydrochloride

CAS No.: 130773-02-3

Cat. No.: VC21363707

Molecular Formula: C17H23ClN2OS

Molecular Weight: 338.9 g/mol

* For research use only. Not for human or veterinary use.

Neticonazole hydrochloride - 130773-02-3

Specification

CAS No. 130773-02-3
Molecular Formula C17H23ClN2OS
Molecular Weight 338.9 g/mol
IUPAC Name 1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride
Standard InChI InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+;
Standard InChI Key HAHMABKERDVYCH-ZUQRMPMESA-N
Isomeric SMILES CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2.Cl
SMILES CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl
Canonical SMILES CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl

Introduction

Chemical Properties and Structural Characteristics

Neticonazole hydrochloride is a synthetic imidazole derivative with potent antifungal properties. The compound is formally derived from the reaction of equimolar amounts of neticonazole and hydrogen chloride.

Basic Chemical Information

Table 1: Chemical Properties of Neticonazole Hydrochloride

PropertyDescription
Chemical FormulaC17H22N2OS.ClH
Molecular Weight338.9 g/mol
CAS Registry Number130773-02-3
IUPAC Name1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride
StereochemistryAchiral
E/Z Centers1
Physical StateSolid

The chemical structure of neticonazole hydrochloride contains an imidazole ring connected to a substituted phenyl ring through an ethenyl bridge with a methylsulfanyl group . This specific molecular arrangement contributes to its antifungal activity by facilitating interaction with fungal enzymes involved in cell membrane synthesis.

Structural Features

Neticonazole hydrochloride has a core imidazole structure that is characteristic of azole antifungals. Its distinct structural features include:

  • An imidazole heterocyclic ring

  • A 2-pentoxyphenyl group

  • A methylsulfanyl moiety

  • A specific E-configuration at the ethenyl bridge

  • A hydrochloride salt form that enhances solubility

The parent compound, neticonazole (CID 5282433), forms the hydrochloride salt to improve pharmaceutical properties such as solubility and stability, which are crucial for topical formulation efficacy .

Mechanism of Action

Primary Antifungal Mechanism

Neticonazole hydrochloride functions primarily as an inhibitor of fungal cytochrome P450-dependent enzyme sterol 14α-demethylase (also known as CYP51 or EC 1.14.13.70) . This enzyme plays a critical role in converting lanosterol to ergosterol, an essential component of fungal cell membranes.

The inhibition mechanism involves:

  • Binding to the heme iron of CYP51 through the imidazole nitrogen

  • Blocking the demethylation of lanosterol

  • Preventing ergosterol synthesis

  • Accumulation of toxic sterol intermediates in the fungal cell

  • Disruption of membrane structure and function

This multistep process leads to compromised membrane integrity, altered membrane permeability, and ultimately fungal cell death.

Secondary Effects

Beyond its primary mechanism, neticonazole hydrochloride may also induce secondary effects that contribute to its antifungal activity:

  • Inhibition of fungal growth and proliferation

  • Interference with fungal respiratory processes

  • Disruption of intracellular enzyme systems

  • Alteration of fungal cell morphology

These combined effects make neticonazole hydrochloride particularly effective against a wide spectrum of pathogenic fungi.

Antimicrobial Spectrum and Efficacy

Fungal Susceptibility Profile

Neticonazole hydrochloride demonstrates broad-spectrum antifungal activity against various pathogenic fungi. Its efficacy has been particularly notable against several clinically relevant fungal species.

Table 2: Antimicrobial Spectrum of Neticonazole Hydrochloride

Fungal SpeciesRelative Susceptibility
Candida glabrataHigh
Trichophyton speciesHigh
Microsporum speciesHigh
Aspergillus speciesHigh
Fonsecaea speciesHigh
Malassezia speciesModerate to High

The compound exhibits especially potent activity against dermatophytes and yeasts commonly responsible for skin and nail infections .

Comparative Efficacy

When compared to other azole antifungals, neticonazole hydrochloride demonstrates several advantages. Research has indicated that its structural characteristics may provide enhanced penetration into keratinized tissues, improving its efficacy in treating superficial mycoses . In comparative studies, neticonazole has shown superior or comparable efficacy to ketoconazole against several fungal strains .

Therapeutic Applications

Approved Clinical Uses

Neticonazole hydrochloride is primarily used as a topical antifungal preparation. In Japan, it is marketed under the trade name Atolant as a topical ointment formulation . Its therapeutic applications include the treatment of:

  • Trichophytosis

  • Cutaneous candidiasis

  • Various types of tinea, including:

    • Tinea pedis (athlete's foot)

    • Tinea corporis (ringworm of the body)

    • Tinea cruris (jock itch)

    • Tinea versicolor (pityriasis versicolor)

Clinical experience has demonstrated that neticonazole hydrochloride is both safe and effective in treating these common fungal infections .

Formulations and Administration

The compound is typically formulated as:

  • Topical ointments

  • Creams

  • Solutions

Standard treatment protocols generally involve applying the medication to affected areas once or twice daily for periods ranging from 2 to 4 weeks, depending on the severity and type of infection .

Pharmacokinetic Properties

Absorption and Distribution

As a topically applied medication, neticonazole hydrochloride exhibits limited systemic absorption, which contributes to its favorable safety profile. Limited pharmacokinetic data indicates:

Table 3: Pharmacokinetic Parameters of Neticonazole Hydrochloride

ParameterValueConditions
Maximum Plasma Concentration (Cmax)5.9 ng/mLAfter 100 mg single topical dose
Systemic BioavailabilityLimitedTopical application
Tissue DistributionPrimarily in epidermis and dermisLocal application

The compound penetrates effectively into the stratum corneum and remains localized primarily in the skin layers, which is advantageous for treating superficial fungal infections .

Novel Delivery Systems and Formulation Improvements

Nanoparticle-Based Delivery

Recent research has explored novel delivery systems to enhance the efficacy of azole antifungals, including compounds similar to neticonazole hydrochloride. These approaches could potentially be applied to neticonazole formulations in the future.

For example, studies with ketoconazole have demonstrated that:

  • Nanoparticle formulations can increase antifungal activity against Malassezia species

  • Lecithin-zein nanoparticles improved skin penetration and distribution

  • Solid lipid nanoparticles showed enhanced efficacy and reduced minimum inhibitory concentration values

Similar approaches could potentially enhance neticonazole hydrochloride delivery and efficacy, particularly for recalcitrant infections.

Formulation Considerations

The efficacy of neticonazole hydrochloride is influenced by formulation characteristics that affect:

  • Skin penetration

  • Retention time at the infection site

  • Stability of the active ingredient

  • Release kinetics of the drug

Current formulations aim to optimize these parameters to enhance therapeutic outcomes while maintaining patient compliance and minimizing adverse effects .

Comparison with Other Antifungal Agents

Advantages and Limitations

When compared to other topical and systemic antifungals, neticonazole hydrochloride offers several advantages:

Table 4: Comparative Analysis of Neticonazole Hydrochloride versus Other Antifungals

CharacteristicNeticonazole HydrochlorideOther AzolesAllylaminesPolyenes
Spectrum of ActivityBroadBroadMainly dermatophytesMainly yeasts
Fungicidal/FungistaticPrimarily fungistaticPrimarily fungistaticPrimarily fungicidalPrimarily fungicidal
Systemic AbsorptionMinimalVariableVariableMinimal
Tissue PenetrationGoodVariableGoodLimited
Drug InteractionsMinimal (topical)Significant (systemic)Minimal to moderateMinimal

The specific molecular structure of neticonazole hydrochloride and its physicochemical properties contribute to its efficacy against certain resistant strains that may show reduced susceptibility to other antifungal agents .

Resistance Patterns

While antifungal resistance to azoles is an emerging concern, limited data is available on specific resistance mechanisms against neticonazole hydrochloride. Potential resistance mechanisms that may affect neticonazole efficacy include:

  • Mutations in the CYP51 target enzyme

  • Upregulation of efflux pumps in fungal cells

  • Alterations in sterol biosynthesis pathways

  • Biofilm formation by certain fungal species

Future Directions and Research Opportunities

Structure-Activity Relationship Studies

Structure-activity relationship studies suggest potential modifications to the neticonazole hydrochloride molecule that might enhance its efficacy or expand its spectrum of activity. Molecular modifications could focus on:

  • Alterations to the imidazole ring to enhance target binding

  • Modifications of the side chains to improve lipophilicity and tissue penetration

  • Development of prodrug formulations for controlled release

These approaches could lead to next-generation derivatives with improved pharmacological properties .

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